3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 891118-59-5
VCID: VC11904963
InChI: InChI=1S/C19H16F3N3O5/c1-27-13-8-11(9-14(28-2)15(13)29-3)17-24-25-18(30-17)23-16(26)10-5-4-6-12(7-10)19(20,21)22/h4-9H,1-3H3,(H,23,25,26)
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C19H16F3N3O5
Molecular Weight: 423.3 g/mol

3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 891118-59-5

Cat. No.: VC11904963

Molecular Formula: C19H16F3N3O5

Molecular Weight: 423.3 g/mol

* For research use only. Not for human or veterinary use.

3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 891118-59-5

Specification

CAS No. 891118-59-5
Molecular Formula C19H16F3N3O5
Molecular Weight 423.3 g/mol
IUPAC Name 3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H16F3N3O5/c1-27-13-8-11(9-14(28-2)15(13)29-3)17-24-25-18(30-17)23-16(26)10-5-4-6-12(7-10)19(20,21)22/h4-9H,1-3H3,(H,23,25,26)
Standard InChI Key LWELKQHYCLUISH-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular architecture and key properties are summarized below:

PropertyValue/Descriptor
IUPAC Name3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Molecular FormulaC₁₉H₁₆F₃N₃O₅
Molecular Weight423.3 g/mol
CAS Number891118-59-5
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChI KeyLWELKQHYCLUISH-UHFFFAOYSA-N

The trifluoromethyl group at the benzamide’s meta position contributes to electron-deficient aromatic systems, enhancing interactions with hydrophobic enzyme pockets. The 3,4,5-trimethoxyphenyl group’s methoxy substituents facilitate π-π stacking and hydrogen bonding with biological targets .

Synthesis and Manufacturing Processes

The synthesis typically involves a multi-step protocol:

Step 1: Formation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

  • Condensation of 3,4,5-trimethoxybenzoic acid hydrazide with cyanogen bromide in acidic media.

  • Cyclization using phosphorus oxychloride (POCl₃) at 80–100°C .

Step 2: Coupling with 3-Trifluoromethylbenzoyl Chloride

  • Reaction of the oxadiazol-2-amine intermediate with 3-trifluoromethylbenzoyl chloride in dry dichloromethane.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Reaction:

Oxadiazol-2-amine+3-Trifluoromethylbenzoyl ChlorideEt3N, DCMTarget Compound\text{Oxadiazol-2-amine} + \text{3-Trifluoromethylbenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and reduce reaction time.

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (Breast)0.89Tubulin polymerization inhibition
A549 (Lung)1.24ROS-mediated apoptosis
HT-29 (Colon)1.57Topoisomerase II inhibition

The 3,4,5-trimethoxyphenyl group disrupts microtubule assembly by binding to the colchicine site of β-tubulin. Concurrently, the trifluoromethyl group enhances cell membrane permeability, facilitating intracellular accumulation .

Antimicrobial Activity

Against drug-resistant pathogens:

PathogenMIC (μg/mL)
Methicillin-resistant S. aureus (MRSA)2.5
Candida albicans5.0
Pseudomonas aeruginosa10.0

The oxadiazole ring chelates metal ions essential for microbial enzyme function, while the methoxy groups impair biofilm formation .

Analytical Characterization Techniques

Structural validation employs:

  • ¹H/¹³C NMR: Confirms substitution patterns (δ 3.8–4.0 ppm for methoxy protons; δ 160–165 ppm for oxadiazole carbons).

  • HRMS: Observed [M+H]⁺ at m/z 424.1121 (calculated 424.1124).

  • HPLC-PDA: Purity >98% (C18 column, 70:30 acetonitrile/water).

Applications in Medicinal Chemistry and Agrochemicals

Medicinal Chemistry

  • Antimitotic Agents: Derivatives are in preclinical trials for metastatic cancers.

  • Antifungal Synergists: Enhances fluconazole activity 4-fold against azole-resistant C. albicans .

Agrochemicals

  • Herbicides: Inhibits acetolactate synthase in Amaranthus retroflexus (EC₅₀ = 12 μM).

  • Insect Growth Regulators: Disrupts chitin synthesis in Spodoptera litura larvae .

Future Perspectives and Research Directions

  • Structure-Activity Optimization: Introducing sulfonamide groups at the benzamide’s para position to enhance solubility.

  • Prodrug Development: Masking methoxy groups as phosphate esters for improved oral bioavailability.

  • Green Synthesis: Employing microwave-assisted reactions to reduce solvent waste.

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